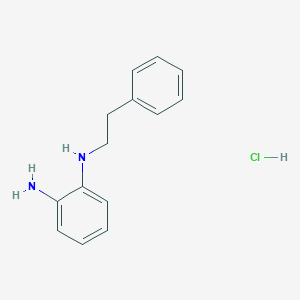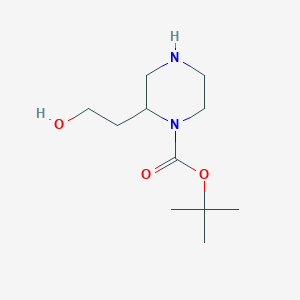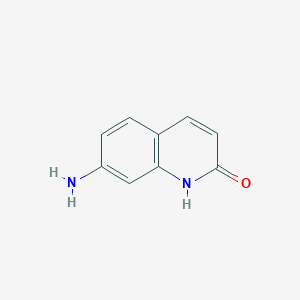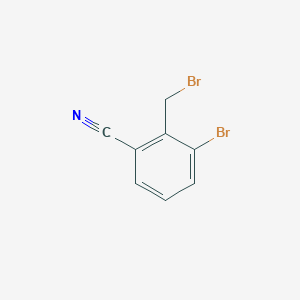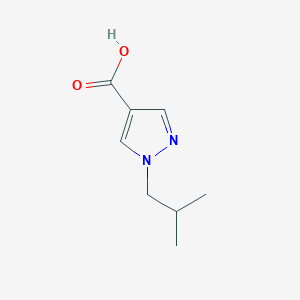
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as 4-BPPC, is an organic compound belonging to the pyrimidine family. This compound has been studied extensively due to its potential applications in various scientific fields. It has been used as a building block in the synthesis of various other compounds, as a ligand in coordination chemistry, and as a scaffold for the development of novel drugs. Additionally, it has been used to study the structure-activity relationship of various compounds, as well as to investigate the mechanism of action of certain drugs.
Applications De Recherche Scientifique
Activité Antimicrobienne
Des composés ayant une structure similaire, tels que la 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-méthoxy-3-phényl-2H-chromén-2-one, ont été synthétisés et ont démontré une activité antibactérienne et antifongique significative . Ces composés ont été synthétisés par l'amination réductrice de la 7-méthoxy-3-phényl-4-(3-pipérazin-1-yl-propaxy)chromén-2-one avec différents aldéhydes aromatiques substitués .
Activité Anticancéreuse
Les coumarines et leurs dérivés, qui présentent des similitudes structurelles avec le "4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine", ont été rapportés comme ayant des propriétés anticancéreuses .
Activité Anti-VIH
Certaines coumarines ont été trouvées pour avoir une activité anti-VIH . Étant donné les similitudes structurelles, il est possible que le "this compound" puisse également avoir un potentiel dans ce domaine.
Activité Anticoagulante
Les coumarines sont connues pour leurs propriétés anticoagulantes . Cela pourrait être une autre application potentielle pour le "this compound".
Activité Antioxydante et Anti-inflammatoire
Les coumarines et leurs dérivés ont été rapportés comme ayant une activité antioxydante et anti-inflammatoire . Cela suggère que le "this compound" pourrait également avoir un potentiel dans ce domaine.
Découverte de Médicaments
L'inclusion d'une partie pipérazine dans les composés à base de coumarine s'est avérée fournir parfois des améliorations inattendues dans la bioactivité des composés . Cela suggère que le "this compound" pourrait être utile dans la découverte de médicaments.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine, also known as NSI-189, is the hippocampus, a key area of the brain involved in memory and emotional regulation . The compound is known for its potential as a neurogenic and nootropic agent .
Mode of Action
This compound is believed to stimulate neurogenesis, specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . As a nootropic, this compound is thought to enhance cognitive functions, aiding in memory, learning, and overall mental clarity .
Biochemical Pathways
The compound’s mode of action primarily centers on its potential to stimulate neurogenesis, particularly in the hippocampus . By promoting the growth of new neurons in the hippocampus, this compound addresses the brain changes associated with depression .
Pharmacokinetics
It is known that the compound has a good log p value (308), indicating its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cognition and mental alertness, improved memory and learning capabilities, and promotion of emotional well-being . It has also shown potential as a treatment for major depressive disorder .
Action Environment
Like other pharmaceutical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
Analyse Biochimique
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions essential for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the cytopathic effect (CPE) in Zika virus-infected cells, reducing viral replication and protein expression . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, docking studies have shown that this compound can bind to the active sites of certain enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that at lower doses, the compound exhibits therapeutic effects, such as antiviral activity and modulation of neurotransmitter systems . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the oxidative phosphorylation pathway, thereby influencing ATP production and overall cellular energy levels . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . Its distribution within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNFKBSHXUAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595674 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188527-14-2 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



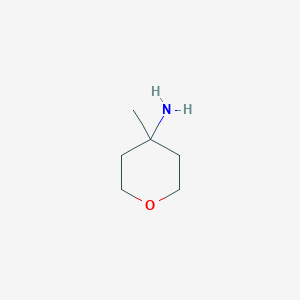
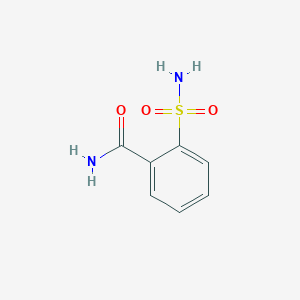
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

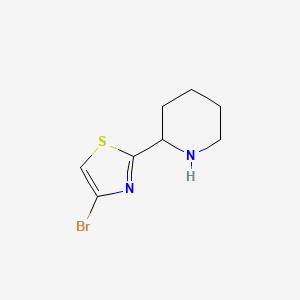
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
